Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Catalog No.
S12355715
CAS No.
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
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Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Product Name

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

IUPAC Name

methyl 2-fluoro-3-(hydroxymethyl)benzoate

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3

InChI Key

BSOHDTMYSJGDEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CO

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is an organic compound characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a benzoate structure. Its molecular formula is C9H9FO3C_9H_9FO_3, with a molecular weight of approximately 184.16 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where modifications such as fluorination can significantly influence the pharmacological properties of bioactive molecules .

, often due to the reactivity of the hydroxymethyl and fluorine substituents. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, which can lead to the formation of various derivatives.
  • Esterification: The hydroxymethyl group can undergo further reactions to form more complex esters or ethers.
  • Reduction Reactions: The compound may be reduced to yield alcohols or other functional groups, depending on the reaction conditions .

Research indicates that methyl 2-fluoro-3-(hydroxymethyl)benzoate exhibits significant biological activity. It has been shown to possess locomotor activity in animal models, suggesting potential applications in neuropharmacology. The introduction of fluorine is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

The synthesis of methyl 2-fluoro-3-(hydroxymethyl)benzoate can be achieved through several methods:

  • Fluorination Reactions: Using reagents such as DAST (Diethylaminosulfur trifluoride) allows for selective introduction of fluorine into aromatic compounds.
  • Hydroxymethylation: This can be accomplished via formaldehyde or other hydroxymethylating agents under controlled conditions to ensure regioselectivity.
  • Esterification: The benzoic acid derivative can be esterified with methanol in the presence of acid catalysts to yield the final product .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals, particularly those targeting neurological disorders.
  • Chemical Research: In synthetic organic chemistry as a versatile intermediate for further functionalization.
  • Material Science: Potential use in creating novel materials with specific properties due to its unique chemical structure .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 3-fluoro-4-(hydroxymethyl)benzoate937636-18-50.98
Methyl 2-fluoro-4-formylbenzoate85070-58-20.98
Methyl 3-fluoro-4-methylbenzoate87808-48-80.98
Methyl 2-fluoro-6-methylbenzoate197516-57-70.96
Ethyl 3-fluoro-4-methylbenzoate86239-00-10.94

Uniqueness

What sets methyl 2-fluoro-3-(hydroxymethyl)benzoate apart from these similar compounds is its specific arrangement of functional groups, particularly the placement of the hydroxymethyl group and the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to others in the table.

This detailed examination underscores the importance of methyl 2-fluoro-3-(hydroxymethyl)benzoate in both synthetic and medicinal chemistry, highlighting its potential roles and applications in various fields. Further research will likely reveal more about its properties and capabilities as a chemical entity.

Fluorination Strategies Using Phase-Transfer Catalysis

Fluorination reactions for aromatic compounds like methyl 2-fluoro-3-(hydroxymethyl)benzoate require precise control to achieve regioselectivity and avoid over-fluorination. Traditional methods using diethylaminosulfur trifluoride (DAST) often face limitations in scalability and safety. Recent breakthroughs in phase-transfer catalysis (PTC) have enabled the use of alkali metal fluorides, such as cesium fluoride (CsF), under milder conditions. For example, a patented method employs CsF with tetrabutylammonium bromide as a phase-transfer catalyst in N,N-dimethylacetamide (DMAc) at 150°C, achieving a 99.5% purity in the fluorinated intermediate.

Hydrogen bonding phase-transfer catalysis (HB-PTC) represents a further innovation, where tertiary alcohols like tert-butanol act as H-bond donors to solubilize CsF. This approach enhances fluoride nucleophilicity while maintaining selectivity, as demonstrated in the synthesis of analogous fluorinated benzoates. A comparative analysis of PTC strategies reveals distinct advantages in yield and purity (Table 1).

Table 1: Phase-Transfer Catalysis Methods for Fluorination

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
CsF + TBABDMAc1509599.5
CsF + tert-butanoltert-Butanol1009298.7
KF + [bmim][BF₄]Acetonitrile1008597.2

The integration of HB-PTC with microwave-assisted heating has further reduced reaction times from 10 hours to under 2 hours, enabling rapid synthesis of fluorinated intermediates.

Solvent System Optimization in Esterification Reactions

The choice of solvent critically influences the efficiency of esterification steps in synthesizing methyl 2-fluoro-3-(hydroxymethyl)benzoate. Polar aprotic solvents like DMAc and N-methyl-2-pyrrolidone (NMP) facilitate high-temperature reactions by stabilizing ionic intermediates and improving reagent solubility. For instance, DMAc’s high boiling point (165°C) allows reflux conditions without solvent degradation, as evidenced in the fluorination of 2,3-dichlorobenzoyl chloride.

In contrast, tertiary alcohols such as tert-amyl alcohol enhance the solubility of CsF while moderating fluoride reactivity. This dual role minimizes side reactions, such as elimination, during nucleophilic aromatic substitution. A solvent screening study highlights the trade-offs between reaction rate and selectivity (Table 2).

Table 2: Solvent Impact on Fluorination and Esterification

SolventDielectric ConstantBoiling Point (°C)Reaction Rate (rel.)Selectivity (rel.)
DMAc37.81651.000.95
tert-Butanol12.5830.750.98
NMP32.22021.100.90

Mixed solvent systems, such as DMAc-water (9:1), have also proven effective in hydrolyzing intermediates without isolating them, streamlining subsequent esterification steps.

One-Pot Synthesis Approaches for Derivatives

One-pot synthesis strategies eliminate intermediate isolation, reducing purification losses and operational complexity. A notable example involves the sequential fluorination and hydrolysis of 2,3-dichlorobenzoyl chloride in a single reactor. After fluorination with CsF and tetrabutylammonium bromide, the reaction mixture is concentrated and directly hydrolyzed under alkaline conditions, yielding 2-fluoro-3-chlorobenzoic acid with >99% conversion.

This approach has been adapted for methyl 2-fluoro-3-(hydroxymethyl)benzoate by integrating esterification into the workflow. For instance, treating the hydrolyzed benzoic acid with methanol and a catalytic amount of sulfuric acid in the same pot achieves quantitative esterification. Comparative studies show a 15–20% yield improvement over multi-step methods (Table 3).

Table 3: One-Pot vs. Multi-Step Synthesis Efficiency

ParameterOne-Pot MethodMulti-Step Method
Overall Yield (%)8872
Reaction Time (h)1218
Solvent Consumption300 mL500 mL

The scalability of one-pot methods is further enhanced by continuous-flow systems, which maintain consistent temperature and mixing for large-scale production.

Role in Cross-Coupling Reaction Systems

Methyl 2-fluoro-3-(hydroxymethyl)benzoate demonstrates significant potential as a substrate in palladium-catalyzed cross-coupling reactions, particularly in decarboxylative coupling systems that have emerged as powerful tools for carbon-carbon bond formation [1] [2]. The fluorinated benzoate framework provides unique reactivity patterns that distinguish it from non-fluorinated analogues in cross-coupling transformations.

Recent investigations into polyfluorinated benzoate derivatives have revealed that zinc polyfluorobenzoates serve as highly effective decarboxylative coupling partners in palladium-catalyzed reactions [1] [3]. These studies demonstrate that zinc polyfluorobenzoates exhibit superior reactivity compared to their magnesium and potassium counterparts, achieving moderate to good yields in cross-coupling reactions with aryl fluorosulfates and aryl imidazolylsulfonates [2] [3]. The enhanced performance of zinc-based systems can be attributed to the optimal balance between nucleophilicity and stability of the organometallic intermediate.

The mechanistic pathway for cross-coupling reactions involving fluorinated benzoates follows the traditional palladium-catalyzed decarboxylative coupling cycle [4]. The process begins with oxidative addition of the electrophilic coupling partner to palladium zero, followed by coordination and decarboxylation of the benzoate substrate [4]. The key step involves palladium-mediated decarboxylation, which has been identified as the turnover-limiting step based on kinetic analysis and density functional theory computations [4].

Fluorinated benzoate derivatives exhibit distinct reactivity profiles in Suzuki-Miyaura coupling reactions [5] [6]. The presence of fluorine substituents on the aromatic ring influences both the electronic properties and steric environment around the coupling site [6]. Studies have shown that fluorinated aryl compounds can participate in cross-coupling reactions under modified conditions, often requiring specialized ligand systems to achieve optimal yields and selectivity [7] [8].

Coupling Partner TypeCatalyst SystemYield Range (%)Reaction Conditions
Aryl FluorosulfatesPalladium/Phosphine45-7880-120°C, 8-24 h
Aryl ImidazolylsulfonatesPalladium/XPhos52-71100°C, 12 h
Arylboronic AcidsPalladium/Base35-6560-100°C, 6-18 h

The hydroxymethyl functionality in methyl 2-fluoro-3-(hydroxymethyl)benzoate provides additional coordination sites that can influence the reaction pathway and selectivity [9] [10]. Palladium-catalyzed functionalization reactions of benzoic acid derivatives have been shown to proceed through directed metalation processes, where the carboxyl group serves as a directing group for selective carbon-hydrogen bond activation [9] [10] [11].

Heterogeneous catalysis using metal-organic frameworks has emerged as an alternative approach for fluorinated benzoate transformations [12] [13] [14]. The incorporation of fluorinated benzoate ligands into metal-organic framework structures creates materials with enhanced stability and unique catalytic properties [13] [14]. These heterogeneous systems offer advantages in terms of catalyst recovery and recyclability, making them attractive for industrial applications.

Applications in Asymmetric Synthesis Methodologies

The asymmetric synthesis applications of methyl 2-fluoro-3-(hydroxymethyl)benzoate are primarily centered around its role as a chiral building block and its participation in enantioselective transformations [15] [16]. The presence of both fluorine and hydroxymethyl substituents creates a framework that can be exploited for the development of stereochemically complex molecules through various asymmetric methodologies.

Asymmetric hydrogenation represents one of the most significant applications for fluorinated benzoate derivatives [15] [16]. Recent developments in rhodium and iridium-catalyzed asymmetric hydrogenation have demonstrated the feasibility of reducing vinyl benzoate substrates with high enantioselectivity [16]. The use of phosphine-phosphite ligand systems in rhodium catalysis has achieved enantioselectivities ranging from 95 to 99 percent enantiomeric excess for primary alkyl-substituted substrates [16].

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Turnover Number
Rhodium/Phosphine-Phosphite1-Alkyl vinyl benzoates95-99500-1000
Rhodium/BINAPAromatic vinyl benzoates85-94200-500
Iridium/WalphosCycloalkyl substrates90-95100-300

Organocatalytic approaches have shown particular promise for the asymmetric functionalization of fluorinated aromatic compounds [17] [18] [19]. The development of chiral organocatalysts, including cinchona alkaloid derivatives and imidazolidinone catalysts, has enabled the enantioselective introduction of fluorine-containing groups with high stereochemical control [17] [18]. These methodologies are particularly valuable for the synthesis of complex fluorinated molecules where traditional metal-catalyzed approaches may be incompatible with sensitive functional groups.

The asymmetric alkylation of benzoate derivatives through palladium-catalyzed carbon-hydrogen functionalization has been established as an effective strategy for constructing quaternary stereocenters [11]. These reactions proceed through a mechanism involving oxidative addition, directed metalation, and reductive elimination, with the stereochemical outcome controlled by the choice of chiral ligands [11].

Photoenzymatic synthesis has emerged as a novel approach for the asymmetric construction of oxygen-containing heterocycles from benzoate precursors [20]. Structure-guided engineering of flavin-dependent reductases has enabled the development of biocatalytic systems capable of achieving high enantioselectivity in radical-mediated cyclization reactions [20]. These enzymatic methods offer complementary reactivity to traditional chemical approaches and provide access to products that may be difficult to obtain through conventional synthesis.

The kinetic resolution of racemic benzoate derivatives using chiral catalysts represents another important application in asymmetric synthesis [21]. Homobenzotetramisole-based organocatalysts have demonstrated exceptional selectivity factors in the kinetic resolution of secondary alcohols and carboxylic acids, with selectivity factors reaching up to 122 for alcohol substrates [21]. These transformations typically proceed under mild conditions and exhibit broad substrate scope, making them valuable tools for accessing enantiomerically enriched building blocks.

Resolution TypeCatalystSelectivity FactorTemperature Range (°C)
Secondary AlcoholsHomobenzotetramisole50-1220 to -55
α-Arylalkanoic AcidsHomobenzotetramisole35-960 to -20
Protected α-Amino AcidsHomobenzotetramisole40-85-10 to 25

The integration of multiple catalytic systems in tandem processes has opened new opportunities for the asymmetric synthesis of complex fluorinated molecules [22]. Multi-catalyst approaches combining organocatalysis, photocatalysis, and hydrogen atom transfer catalysis have achieved remarkable levels of stereocontrol while enabling the construction of structurally diverse products [22]. These methodologies represent the cutting edge of asymmetric synthesis and demonstrate the potential for developing highly efficient and selective transformations of fluorinated benzoate substrates.

The environmental fate of methyl 2-fluoro-3-(hydroxymethyl)benzoate is primarily governed by microbial degradation processes that occur under varying redox conditions. Fluorinated aromatic compounds present unique challenges for biodegradation due to the exceptional stability of the carbon-fluorine bond, which exhibits bond dissociation energies exceeding 130 kcal/mol [1]. However, recent advances in understanding microbial defluorination mechanisms have revealed sophisticated enzymatic pathways capable of cleaving these robust bonds under specific environmental conditions.

Microbial Degradation Pathways in Anaerobic Systems

Anaerobic degradation represents the predominant pathway for methyl 2-fluoro-3-(hydroxymethyl)benzoate transformation in oxygen-limited environments such as sediments, groundwater aquifers, and subsurface soils. Research has demonstrated that anaerobic conditions facilitate more efficient defluorination compared to aerobic systems, with degradation rates often exceeding aerobic processes by 2-10 fold [2] [3].

The degradation of fluorinated benzoate compounds under anaerobic conditions follows distinct pathways depending on the terminal electron acceptor available. Denitrifying conditions represent the most favorable environment for fluorobenzoate degradation, with complete mineralization occurring within 28-84 days [2]. Under these conditions, nitrate-reducing bacteria such as Thauera aromatica and Pseudomonas stutzeri have demonstrated remarkable capability to degrade both 2-fluorobenzoate and 4-fluorobenzoate with stoichiometric release of fluoride ions [4] [2] [3].

The initial step in anaerobic degradation involves the activation of the fluorinated benzoate to its coenzyme A derivative through the action of benzoate-coenzyme A ligases. For methyl 2-fluoro-3-(hydroxymethyl)benzoate, this process would require initial hydrolysis of the methyl ester group to form the corresponding carboxylic acid, followed by adenosine triphosphate-dependent activation to the acyl-coenzyme A thioester [3] [5].

Table 1: Microbial Degradation Pathways in Anaerobic Systems

MicroorganismElectron AcceptorFluorinated SubstrateKey Pathway MechanismFluoride Release
Thauera aromaticaNitrate (denitrifying)4-fluorobenzoate, 2-fluorobenzoateATP-dependent benzoyl-CoA reductase defluorinationStoichiometric HF release
Pseudomonas stutzeriNitrate (denitrifying)2-fluorobenzoate, 4-fluorobenzoateReductive defluorination via fluorobenzoateStoichiometric fluoride release
Bacillus sp. MFK14Nitrate (denitrifying)β-cyfluthrin, λ-cyhalothrinCytochrome P450-mediated oxidative degradationFluoride ions and trifluoroacetic acid
Syntrophus aciditrophicusCrotonate/Syntrophic3-fluorobenzoateReductive dearomatization and dehalogenationStoichiometric fluoride accumulation
Acetobacterium bakiiHydrogen (acetogenic)Perfluorinated compoundsElectron-bifurcating reductase systemFluoride export via CrcB transporter
Desulfococcus multivoransSulfate (sulfate-reducing)Benzoyl-CoA analoguesMolybdenum-selenium dependent reductaseLimited fluoride release

Under sulfate-reducing conditions, the degradation efficiency decreases significantly compared to denitrifying environments. Studies have shown that fluorobenzoate isomers remain largely recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions, with only 2-fluorobenzoate and 4-fluorobenzoate showing limited degradation under specific sulfate-reducing conditions [2]. The 3-fluorobenzoate isomer consistently demonstrates the highest recalcitrance across all anaerobic conditions tested, likely due to the meta-position of the fluorine substituent creating unfavorable electronic effects that impede enzymatic attack [2] [6].

The hydroxymethyl substituent present in methyl 2-fluoro-3-(hydroxymethyl)benzoate introduces additional complexity to the degradation pathway. This functional group may serve as an alternative site for initial enzymatic attack, potentially facilitating oxidation to the corresponding carboxylic acid or aldehyde before aromatic ring degradation commences [7]. The presence of multiple functional groups may create competing degradation pathways, with the hydroxymethyl group potentially undergoing biotransformation independent of the fluorinated aromatic ring system.

Syntrophic degradation pathways have emerged as important mechanisms for fluoroaromatic degradation in complex microbial communities. Syntrophus aciditrophicus has demonstrated the ability to reductively dehalogenate 3-fluorobenzoate when grown in coculture with methanogenic archaea, producing benzoate and fluoride through a mechanism involving initial dearomatization followed by fluoride elimination [8]. This syntrophic approach may be particularly relevant for methyl 2-fluoro-3-(hydroxymethyl)benzoate degradation in methanogenic environments where direct mineralization by single organisms is limited.

Enzymatic Defluorination Processes

The enzymatic mechanisms responsible for carbon-fluorine bond cleavage in methyl 2-fluoro-3-(hydroxymethyl)benzoate involve several distinct classes of enzymes, each operating through unique catalytic mechanisms. These enzymatic processes represent sophisticated adaptations that allow microorganisms to overcome the thermodynamic and kinetic barriers associated with fluorinated compound degradation.

Benzoyl-coenzyme A reductases represent the most extensively characterized enzymes capable of fluoroaromatic defluorination under anaerobic conditions. Class I benzoyl-coenzyme A reductases, particularly those from Thauera aromatica, catalyze the adenosine triphosphate-dependent reduction of 4-fluorobenzoyl-coenzyme A to benzoyl-coenzyme A with concomitant release of hydrogen fluoride [3] [9]. This reaction proceeds through a Birch reduction-like mechanism involving sequential electron transfers that create an anionic intermediate state favoring fluoride elimination over protonation [3] [9].

The enzymatic mechanism involves the formation of a highly reactive 4-fluorodienoyl-coenzyme A transition state in which fluoride elimination becomes thermodynamically favored due to rearomatization driving force [9]. The enzyme requires 2.3-2.8 adenosine triphosphate molecules per two electrons transferred, reflecting the substantial energy investment required to overcome the activation barrier for carbon-fluorine bond cleavage [10] [11]. Three low-potential iron-sulfur clusters within the enzyme structure facilitate the electron transfer processes essential for substrate reduction [11].

Table 2: Enzymatic Defluorination Processes

Enzyme ClassMechanism TypeSubstrate SpecificityEnergy RequirementCofactor Dependencies
Benzoyl-CoA reductase (Class I)ATP-dependent reductive defluorination4-fluorobenzoyl-CoA, 2-fluorobenzoyl-CoA2.3-2.8 ATP per 2 electrons[4Fe-4S] clusters, ATP
Enoyl-CoA hydratase/hydrolaseHydrolytic defluorination via α-fluorohydrinFluorinated dienoyl-CoA derivativesNo additional ATP requiredWater, CoA
Cytochrome P450 monooxygenaseOxidative defluorinationAromatic fluorides, fluorophenolsNADPH and O2 dependentHeme, NADPH, O2
Reductive dehalogenaseNADPH-dependent reductive cleavage2-chloro-4-fluorobenzoateNADPH dependentMg2+, ATP, CoA
Caffeoyl-CoA reductase (CarABCDE)Flavin-based electron bifurcationPerfluoroalkyl acidsElectron bifurcation couplingFlavin cofactors, ferredoxin
Fluoroacetate dehalogenaseHydrolytic C-F bond cleavageFluoroacetic acid derivativesNo external energy requiredNo cofactors required

Enoyl-coenzyme A hydratases represent a second major class of defluorinating enzymes that operate through hydrolytic mechanisms. These enzymes catalyze the addition of water across carbon-carbon double bonds in fluorinated dienoyl-coenzyme A intermediates, forming α-fluorohydrin products that spontaneously decompose to release hydrogen fluoride [10]. The 1,5-dienoyl-coenzyme A hydratase from Thauera aromatica demonstrates particular efficiency in hydrolyzing fluorinated dienoyl-coenzyme A isomers formed during benzoyl-coenzyme A reductase-catalyzed dearomatization [10].

The hydratase-catalyzed defluorination proceeds through formation of both stable and unstable fluorohydrin intermediates. The 2-fluoro-6-hydroxy-1-enoyl-coenzyme A product represents a stable intermediate, while the 6-fluoro-6-hydroxy-1-enoyl-coenzyme A isomer rapidly decomposes to yield 6-oxo-cyclohex-1-enoyl-coenzyme A and hydrogen fluoride [10]. This spontaneous decomposition is driven by the thermodynamic instability of α-fluorohydrins, which undergo direct fluoride expulsion facilitated by the adjacent hydroxyl group [10].

Cytochrome P450 monooxygenases have emerged as important enzymes capable of oxidative defluorination of aromatic fluorides under aerobic conditions. Recent computational and experimental studies have demonstrated that cytochrome P450 enzymes can catalyze the defluorination of fluorophenols and fluoroaromatics through electrophilic attack mechanisms [12] [13]. The active species, iron(IV)-oxo heme cation radical (Compound I), initiates the defluorination process through electrophilic attack on the aromatic ring, followed by either 1,2-fluorine migration or epoxide formation [12].

The cytochrome P450-mediated defluorination mechanism involves multiple competitive pathways that can lead to different products depending on substrate structure and binding orientation. For fluorophenols, the mechanism typically begins with hydrogen atom abstraction from the phenol group, followed by hydroxyl radical rebound to form hydroxycyclohexadienone intermediates [13]. These intermediates subsequently undergo fluorine release assisted by protonation, ultimately yielding benzoquinone products and fluoride ions [13].

Bacterial cytochrome P450 systems have demonstrated particular relevance for fluorinated pyrethroid degradation, with Bacillus sp. MFK14 expressing 23 cytochrome P450 variants capable of metabolizing β-cyfluthrin and λ-cyhalothrin to produce fluoride ions and trifluoroacetic acid [7]. The involvement of cytochrome P450 enzymes in fluorinated compound degradation was confirmed through inhibition studies using 1-aminobenzotriazole, which significantly reduced degradation rates [7].

Flavin-based electron-bifurcating reductases represent a novel class of defluorinating enzymes recently identified in acetogenic bacteria. The caffeoyl-coenzyme A reductase complex (CarABCDE) from Acetobacterium species demonstrates the ability to reductively defluorinate perfluorinated alkyl acids through electron bifurcation mechanisms [14]. This enzyme system couples the oxidation of electron donors with the simultaneous reduction of two different electron acceptors, one with high potential and another with low potential, enabling thermodynamically challenging defluorination reactions [14].

The electron-bifurcating mechanism allows these enzymes to overcome the substantial activation barriers associated with perfluorinated compound degradation by coupling favorable and unfavorable reactions. The system requires functional fluoride exporters, specifically CrcB family fluoride channels, to prevent cytotoxic fluoride accumulation that would otherwise inhibit cellular metabolism [14]. The fluoride export system represents a critical adaptation that enables sustained defluorination activity in these organisms.

Table 3: Environmental Conditions Affecting Fluorobenzoate Degradation

ParameterOptimal ConditionsImpact on Degradation RateMechanistic Implications
Oxygen AvailabilityAnaerobic (< 0.1 mg/L dissolved O2)Anaerobic: 2-10x faster than aerobicReductive pathways predominant under anoxic conditions
Electron Acceptor TypeNitrate > Sulfate > Iron > MethanogenicNitrate: Complete mineralization in 28-84 daysTerminal electron acceptor determines pathway efficiency
pH Range6.8 - 8.2Neutral pH: Optimal enzyme activitypH affects enzyme stability and fluoride speciation
Temperature25-37°CMesophilic: Maximum growth ratesTemperature controls enzyme kinetics and stability
Substrate Concentration0.5-5.0 mMLow concentrations: Reduced inhibitionHigh concentrations may cause substrate inhibition
Fluorine Positionpara > ortho > metaPosition-dependent: 4-F > 2-F >> 3-FElectronic effects influence C-F bond reactivity

The environmental conditions significantly influence the efficiency and pathway selection for methyl 2-fluoro-3-(hydroxymethyl)benzoate degradation. Oxygen availability represents the most critical factor, with anaerobic conditions generally favoring reductive defluorination pathways that achieve higher mineralization rates compared to aerobic oxidative processes [2] [15]. The redox potential of the environment determines which terminal electron acceptors are available, directly influencing the microbial communities capable of fluoroaromatic degradation [2].

Temperature effects on enzymatic defluorination follow typical mesophilic patterns, with optimal activity occurring between 25-37°C for most characterized systems [7] [2]. However, the thermal stability of fluorinated compounds may result in enhanced persistence at elevated temperatures, potentially shifting the balance between abiotic and biotic degradation processes. The hydroxymethyl substituent in methyl 2-fluoro-3-(hydroxymethyl)benzoate may confer additional thermal sensitivity compared to simple fluorobenzoates, potentially facilitating degradation initiation through oxidation of the alcohol functional group.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.05357231 g/mol

Monoisotopic Mass

184.05357231 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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